6-Nitro-2-(4-nitro-phenyl)-chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one typically involves the nitration of chromen-4-one derivatives. One common method is the reaction of 4-hydroxycoumarin with nitric acid in the presence of sulfuric acid, which introduces nitro groups at specific positions on the chromen-4-one ring . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(4-nitro-phenyl)-chromen-4-one undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinone derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities . Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-nitro-2-oxo-2H-chromen-7-yl: Similar structure with a methyl group at the 4-position.
6-Nitro-2-(4-fluorophenyl)-chromen-4-one: Contains a fluorine atom instead of a nitro group at the 4-position.
3-(2-Aryl-6-nitro-1H-indol-3-yl)quinoline-2,4(1H,3H)-diones: Contains an indole moiety instead of a chromen-4-one ring.
Uniqueness
6-Nitro-2-(4-nitro-phenyl)-chromen-4-one is unique due to the presence of two nitro groups, which significantly enhance its chemical reactivity and potential biological activities. The compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further exploration .
Properties
CAS No. |
158555-11-4 |
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Molecular Formula |
C15H8N2O6 |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
6-nitro-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-13-8-15(9-1-3-10(4-2-9)16(19)20)23-14-6-5-11(17(21)22)7-12(13)14/h1-8H |
InChI Key |
FPLQIUAPEQSTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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